![molecular formula C20H32O4 B1234555 11-Hpete](/img/structure/B1234555.png)
11-Hpete
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Overview
Description
11-HpETE is a hydroperoxy fatty acid.
Scientific Research Applications
1. Role in Prostaglandin Biosynthesis
11-HPETE, prepared from arachidonic acid, was investigated for its potential role in prostaglandin biosynthesis. Incubations with prostaglandin endoperoxide synthetase from ram seminal vesicles showed that 11-HPETE did not significantly contribute to prostaglandin production. Instead, it was converted primarily to 11-Hydroxy-eicosa-5,8,12,14-tetraenoic acid (11-HETE) (Porter et al., 1980).
2. Synthesis and Structural Study
The synthesis of 11R- and 11S-HETE and 11-HPETE methyl esters from various starting materials was achieved, providing essential compounds for further research. This synthesis and the extensive NMR studies helped in confirming their structures and discussing some conformational properties (Just, Luthe, & Viet, 1983).
3. Effect on Arachidonate Metabolism
Research on human platelets revealed that 12-HPETE, a lipoxygenase product, increases its own production by enhancing lipoxygenase activity. Interestingly, 12-HPETE was found to be more potent than 11-HPETE in this regulatory process. These findings suggest a critical role for HPETE isomers in platelet function and arachidonic acid metabolism (Siegel et al., 1979).
4. Role in Plant Defense and Biochemistry
In potato plants, 11-HPETE was identified as the primary product of lipoxygenase in hairy root cultures, differing from the predominant product in potato tubers. This finding suggests a variance in defense requirements between different parts of the plant, indicating a specialized role for 11-HPETE in plant biochemistry and defense mechanisms (Reddy et al., 1992).
5. Pathway Analysis in Algae
In the brown algae Saccharina angustata, a study proposed a pathway for producing 2(E),4(E)-decadienal from arachidonic acid via 11-HPETE. This research identified intermediates in the pathway, demonstrating the role of 11-HPETE in the production of significant aldehydes through lipoxygenase and hydroperoxide lyase pathways in algae (Boonprab et al., 2019).
properties
Product Name |
11-Hpete |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z,12E,14Z)-11-hydroperoxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-7-10-13-16-19(24-23)17-14-11-8-6-9-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b9-6-,10-7-,14-11-,16-13+ |
InChI Key |
PCGWZQXAGFGRTQ-RLZWZWKOSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)OO |
SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |
synonyms |
11-HPETE 11-hydroperoxyeicosa-5,8,12,14-tetraenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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